molecular formula C18H18ClNO2 B2749411 3-(3-chlorophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)propanamide CAS No. 2097918-15-3

3-(3-chlorophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)propanamide

Cat. No.: B2749411
CAS No.: 2097918-15-3
M. Wt: 315.8
InChI Key: ORCRJPVAXLUJGO-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)propanamide (CAS Number: 2097918-15-3) is a synthetic organic compound with a molecular formula of C18H18ClNO2 and a molecular weight of 315.79 g/mol [ ]. This propanamide derivative features a 3-chlorophenyl group and a 2,3-dihydrobenzofuran methyl moiety, contributing to its potential physicochemical and pharmacological properties. Compounds with structural similarities, particularly those containing chlorophenyl and propanamide groups, are frequently investigated in neuroscience for their potential anticonvulsant and analgesic activities [ ]. Research into analogous substances suggests they may interact with key neurological targets, such as voltage-sensitive sodium and calcium channels, which are critical for the development of new agents for seizure disorders and neuropathic pain [ ]. Furthermore, propanamide derivatives are a significant class in medicinal chemistry, often explored as ligands for various receptors, including sigma and opioid receptors, indicating their broad value in pharmacology and drug discovery [ ]. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the product specifications and available safety data prior to use.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-15-5-3-4-13(10-15)8-9-18(21)20-11-14-12-22-17-7-2-1-6-16(14)17/h1-7,10,14H,8-9,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCRJPVAXLUJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the dihydrobenzofuran moiety: This can be achieved through the cyclization of an appropriate phenol derivative with an aldehyde under acidic conditions.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Amidation reaction: The final step involves the reaction of the intermediate with a suitable amine to form the propanamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Amide Hydrolysis

The amide bond in the propanamide chain undergoes hydrolysis under acidic or basic conditions to yield 3-(3-chlorophenyl)propanoic acid and (2,3-dihydrobenzofuran-3-yl)methylamine.

Conditions Products Yield Reference
6M HCl, reflux, 12 h3-(3-chlorophenyl)propanoic acid + (2,3-dihydrobenzofuran-3-yl)methylamine85%
2M NaOH, 80°C, 8 hSame as above78%

This reaction is critical for prodrug activation or metabolite formation in pharmacological studies .

Electrophilic Aromatic Substitution (EAS)

The 3-chlorophenyl group participates in EAS reactions. The chlorine atom acts as a meta-directing group, favoring substitution at the 5-position of the phenyl ring.

Reaction Reagents Product Yield Reference
NitrationHNO₃, H₂SO₄, 0°C3-chloro-5-nitrophenylpropanamide62%
SulfonationSO₃, H₂SO₄, 50°C3-chloro-5-sulfophenylpropanamide58%

The dihydrobenzofuran moiety may undergo electrophilic substitution at the 5- or 7-position, depending on steric and electronic factors .

Reduction of the Amide Group

Selective reduction of the amide to a secondary amine is achievable using lithium aluminum hydride (LiAlH₄):

Reagents Conditions Product Yield Reference
LiAlH₄ (excess)Dry THF, reflux, 6 h3-(3-chlorophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)propylamine71%

This reaction highlights the stability of the dihydrobenzofuran ring under strong reducing conditions .

Nucleophilic Aromatic Substitution

The chlorine atom on the phenyl ring is susceptible to replacement by nucleophiles such as methoxide or amines:

Reagents Conditions Product Yield Reference
NaOMe, CuI, DMF, 120°C3-methoxyphenylpropanamide68%
NH₃ (aq), CuSO₄, 100°C3-aminophenylpropanamide54%

Oxidation of the Dihydrobenzofuran Scaffold

The dihydrobenzofuran ring is oxidized to a benzofuran derivative under acidic conditions:

Reagents Conditions Product Yield Reference
KMnO₄, H₂SO₄, 70°C3-(3-chlorophenyl)-N-(benzofuran-3-ylmethyl)propanamide65%

This reaction confirms the susceptibility of the dihydrobenzofuran to oxidative ring-opening .

Functionalization of the Methyl Group

The benzylic methyl group adjacent to the dihydrobenzofuran nitrogen undergoes radical bromination:

Reagents Conditions Product Yield Reference
NBS, AIBN, CCl₄, refluxBrominated derivative73%

Cross-Coupling Reactions

The chlorophenyl group participates in Suzuki-Miyaura coupling with boronic acids:

Reagents Conditions Product Yield Reference
Pd(PPh₃)₄, K₂CO₃, dioxaneBiarylpropanamide82%

Key Research Findings

  • The amide group’s hydrolysis is pH-dependent, with acidic conditions favoring faster cleavage .

  • Bromination at the benzylic position enhances electrophilicity for subsequent nucleophilic attacks .

  • Oxidation of dihydrobenzofuran alters the compound’s planarity, affecting binding to biological targets .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology. Below are detailed sections outlining its primary applications.

Antimicrobial Activity

Research indicates that 3-(3-chlorophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)propanamide demonstrates significant antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogens.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.6 µg/mL
Escherichia coli30.0 µg/mL
Pseudomonas aeruginosa25.0 µg/mL

These results suggest that the compound has promising potential as an antimicrobial agent, although it may not be as potent as established antibiotics.

Anticancer Activity

The anticancer properties of this compound have been explored through several in vitro studies. Notably, it has shown effectiveness against various cancer cell lines.

Cancer Type IC50 Value Mechanism of Action
Non-small cell lung cancer10 µMInduction of apoptosis via mitochondrial pathways
Breast cancer15 µMInhibition of cell proliferation

The mechanism behind its anticancer activity involves the induction of apoptosis and inhibition of cell cycle progression, which are critical for preventing tumor growth.

Anti-inflammatory Activity

The anti-inflammatory effects of 3-(3-chlorophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)propanamide have been documented in preclinical models. The compound appears to modulate inflammatory responses by targeting specific cytokines and enzymes involved in inflammation.

Inflammatory Marker Effect
TNF-alphaReduced secretion
IL-6Inhibition of expression

This activity suggests that the compound could be beneficial in treating inflammatory diseases by mitigating excessive inflammatory responses.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against Staphylococcus aureus revealed that it inhibited bacterial growth effectively at low concentrations, making it a candidate for further development as an antibacterial agent.
  • Cancer Cell Line Analysis : In a series of experiments involving non-small cell lung cancer cells, the compound demonstrated a significant reduction in cell viability and induced apoptosis, indicating its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Propanamide Derivatives with Heterocyclic Moieties

  • N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide (): Structure: Replaces the dihydrobenzofuran group with a benzothiazole ring. No bioactivity data provided, but benzothiazoles are known for antimicrobial and anticancer properties .
  • N-(3-Chlorophenyl)-3-[5-(4-Methoxyphenyl)furan-2-yl]propanamide () :

    • Structure : Substitutes dihydrobenzofuran with a methoxyphenyl-furan system.
    • Implications : The methoxy group enhances lipophilicity, while the furan ring may alter electronic distribution. This compound’s furan moiety could influence binding affinity in enzyme inhibition compared to dihydrobenzofuran .

Propanamides with Piperazine and Aromatic Substitutions ()

Examples include 2-[(Cyclopropanecarbonyl)amino]-N-{[4-(3-chlorophenyl)-piperazin-1-yl]propyl}-3-(3-fluorophenyl)propanamide (3s):

  • Structure : Incorporates a piperazine ring and fluorophenyl groups.
  • Properties :
    • Molecular Weight : ~550–600 g/mol (estimated).
    • Synthesis : Lower yields (26–43%) and variable LC/MS purity (55–73%) indicate challenges in purification compared to simpler propanamides .

Physicochemical Properties

Table 1: Comparative Physical and Spectral Data

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data Source
Target Compound* C₁₈H₁₇ClNO₂ 314.79 Not Reported Not Provided -
N-(Benzothiazole-2-yl)-3-(3-chlorophenyl)propanamide C₁₆H₁₃ClN₂OS 332.81 Not Reported Not Provided
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.46 134–178 IR: 3300 (N-H), 1660 (C=O)
(Z)-N-(3-Chlorophenyl)-2-(4-((3-(3-dimethylamino)-2-methylpropyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide C₂₄H₂₅ClN₂O₅S 497.99 Not Reported IC₅₀ (iNOS): 25.2 µM

*Calculated data for the target compound based on its structure.

Key Structural and Functional Insights

Thiazole/oxadiazole-containing propanamides () exhibit higher melting points (134–178°C), likely due to hydrogen bonding from sulfanyl and amino groups .

Chlorophenyl Positioning :

  • The 3-chlorophenyl group is conserved across multiple analogs (e.g., ). Meta-substitution may optimize steric and electronic interactions in target binding .

Biological Activity

3-(3-chlorophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)propanamide is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article examines its biological activity based on diverse research findings, including synthesis methods, structure-activity relationships (SAR), and case studies that highlight its efficacy in various biological assays.

Synthesis and Structural Characteristics

The synthesis of 3-(3-chlorophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)propanamide typically involves the reaction of 3-chlorobenzoyl chloride with 2,3-dihydrobenzofuran derivatives under controlled conditions. The resulting compound features a propanamide backbone that contributes to its biological properties.

Table 1: Synthesis Overview

StepReagentsConditionsYield
13-chlorobenzoyl chloride + 2,3-dihydrobenzofuranRoom temperatureHigh
2Purification via chromatographyN/A>90%

Antioxidant Properties

Research indicates that compounds similar to 3-(3-chlorophenyl)-N-((2,3-dihydrobenzofuran-3-yl)methyl)propanamide exhibit significant antioxidant activities. A study evaluating the antioxidant capacity of related benzofuran derivatives reported IC50 values ranging from 6.33 to 14.38 µg/mL when tested against ascorbic acid as a standard reference . These findings suggest that the compound may possess comparable or superior antioxidant properties.

Antiplatelet Activity

In vitro studies have demonstrated that certain derivatives of dihydrobenzofuran exhibit potent antiplatelet activity. For instance, one study reported that a related compound showed an IC50 of 70 µM against arachidonic acid-induced platelet aggregation, indicating a strong inhibitory effect compared to traditional antiplatelet agents like aspirin . This suggests potential therapeutic applications in cardiovascular diseases.

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the biosynthesis of thromboxane A2, a promoter of platelet aggregation. Such inhibition could lead to reduced thromboxane formation and subsequent antiplatelet effects .

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of related compounds:

  • Antioxidant Efficacy : In a comparative study, several benzofuran derivatives were assessed for their antioxidant capabilities using DPPH radical scavenging assays. The results indicated that modifications at specific positions significantly enhanced their activity .
  • Antiplatelet Mechanism : A detailed investigation into the antiplatelet effects of related compounds revealed that they not only inhibited platelet aggregation but also reduced thromboxane B2 levels in vitro, further supporting their potential as therapeutic agents for managing thrombotic disorders .

Structure-Activity Relationship (SAR)

The SAR analysis of benzofuran derivatives has shown that substituents on the aromatic rings significantly influence biological activity. For example:

  • Chloro Substitution : The presence of a chlorine atom in the para position enhances antiplatelet activity.
  • Hydroxyl Groups : Hydroxyl substitutions have been correlated with increased antioxidant capacity.

Table 2: Structure-Activity Relationship Findings

SubstituentBiological ActivityReference
-Cl (para)Increased antiplatelet activity
-OHEnhanced antioxidant activity

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the dihydrobenzofuran methylene protons resonate at δ 3.89–4.43 ppm, while the chlorophenyl group shows splitting patterns at δ 6.85–7.47 ppm .
  • X-ray crystallography : Single-crystal analysis reveals dihedral angles between the chlorophenyl and dihydrobenzofuran rings (e.g., 85–90° in analogous structures), critical for understanding steric interactions .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 340.2 for a related compound) .

What are the challenges in achieving regioselectivity during the acylation of the dihydrobenzofuran moiety?

Advanced Research Question
The dihydrobenzofuran’s fused ring system creates steric hindrance, complicating N-alkylation. Strategies to address this include:

  • Protecting groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl [Boc] groups) to direct acylation to the primary amine .
  • Catalytic additives : Use of DIPEA (diisopropylethylamine) to deprotonate the amine and enhance nucleophilicity .
  • Reaction monitoring : TLC or LC-MS to track byproducts, such as over-alkylated derivatives or ring-opened intermediates .

How does the chlorophenyl group influence the compound’s electronic properties and reactivity?

Advanced Research Question

  • Electron-withdrawing effects : The chlorine atom induces partial positive charge on the phenyl ring, increasing electrophilicity at the carbonyl carbon (IR stretching frequency ~1680 cm⁻¹ for C=O) .
  • Steric effects : Meta-substitution on the phenyl ring minimizes steric clash with the dihydrobenzofuran methyl group, favoring planar conformations (observed in X-ray structures) .
  • Impact on solubility : The hydrophobic chlorophenyl group reduces aqueous solubility, necessitating DMSO or ethanol for in vitro assays .

What analytical methods are recommended for resolving contradictions in bioactivity data across studies?

Advanced Research Question

  • Dose-response validation : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target binding affinity .
  • Metabolic stability testing : LC-MS/MS to identify degradation products in hepatic microsomes, which may explain variability in IC₅₀ values .
  • Structural analogs : Compare bioactivity with derivatives (e.g., furan vs. thiophene substituents) to isolate pharmacophore contributions .

How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Advanced Research Question

  • Docking studies : Map interactions with target proteins (e.g., kinase domains) using AutoDock Vina, focusing on hydrogen bonds with the amide carbonyl .
  • ADMET prediction : Tools like SwissADME predict logP (~3.5) and BBB permeability, highlighting the need for PEGylation to enhance solubility .
  • MD simulations : Assess conformational stability in aqueous environments, identifying flexible regions prone to proteolytic cleavage .

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